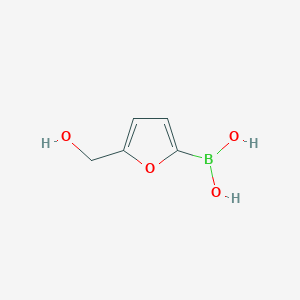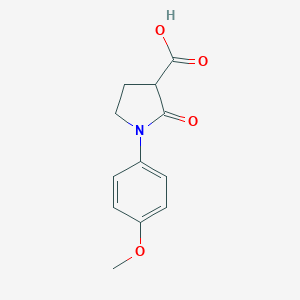
Methyl 7-(hydroxymethyl)-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(hydroxymethyl)-2-naphthoate, also known as 7-hydroxymethyl-2-naphthoic acid methyl ester, is a synthetic compound used in laboratory experiments and scientific research. This compound is a derivative of naphthoic acid and is used to study the biochemical and physiological effects of various substances. It is an important tool for scientists to understand the structure and properties of a wide variety of molecules.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Methyl 7-(hydroxymethyl)-2-naphthoate and related compounds are synthesized from natural sources, like Pterospermum yunnanense, for potential biological activities. For instance, a new naphthol derivative was isolated and assessed for cytotoxicity against human tumor lines, although it showed no activity (Li et al., 2014).
Pharmacological Properties
- Naphthoquinones, similar to this compound, exhibit a range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The hemi-synthesis of these compounds has been described, highlighting their medicinal potential (Mbaveng & Kuete, 2014).
Catalysis in Drug Synthesis
- Derivatives of this compound are used as intermediates in drug synthesis, like in the production of naproxen, a non-steroidal anti-inflammatory drug. Studies on catalytic methylation using greener agents indicate the compound's role in eco-friendly drug manufacturing processes (Yadav & Salunke, 2013).
Histochemical Applications
- Complex naphthols, akin to this compound, serve as new reagents for tissue oxidase demonstration in histochemistry. These compounds contribute to understanding enzyme activity and tissue composition (Burstone, 1959).
Anti-Inflammatory Effects
- This compound derivatives show anti-inflammatory effects by suppressing NF-κB, JNK, and p38 MAPK pathways in macrophages. This indicates their potential in treating inflammatory disorders (Zhang et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of Methyl 7-(hydroxymethyl)-2-naphthoate is Serine Hydroxymethyltransferase (SHMT) . SHMT is a pyridoxal phosphate (PLP) dependent enzyme that plays a crucial role in cellular one-carbon pathways by catalyzing the reversible, simultaneous conversions of L-serine to glycine and tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate .
Mode of Action
These inhibitors typically compete with the substrate at the binding sites, leading to a decrease in the enzymatic activity of SHMT .
Biochemical Pathways
This compound affects the one-carbon metabolism pathway, which is essential for cell growth and function. This pathway is responsible for the biosynthesis of several amino acids, methyl group donors, and nucleotides . By inhibiting SHMT, this compound could potentially disrupt these biochemical pathways, affecting the availability of one-carbon units in the cell .
Result of Action
Given its potential role as an shmt inhibitor, it could lead to a decrease in the availability of one-carbon units in the cell, which could affect various cellular processes, including dna synthesis and methylation .
Propiedades
IUPAC Name |
methyl 7-(hydroxymethyl)naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)11-5-4-10-3-2-9(8-14)6-12(10)7-11/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPDNALCGZSUGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)CO)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627685 |
Source


|
| Record name | Methyl 7-(hydroxymethyl)naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162514-08-1 |
Source


|
| Record name | Methyl 7-(hydroxymethyl)naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 7-(hydroxymethyl)naphthalene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide](/img/structure/B173401.png)

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)





![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)
![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)



![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)